3-(pyridin-3-ylmethyl)-1H-quinazoline-2,4-dione
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Overview
Description
3-(pyridin-3-ylmethyl)-1H-quinazoline-2,4-dione is a heterocyclic compound that features a quinazoline core with a pyridin-3-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(pyridin-3-ylmethyl)-1H-quinazoline-2,4-dione typically involves the condensation of a quinazoline derivative with a pyridine derivative. One common method includes the reaction of 2-aminobenzamide with pyridine-3-carboxaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction of the quinazoline ring can yield dihydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinazoline core.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of pyridine N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(pyridin-3-ylmethyl)-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
- 3-(pyridin-2-ylmethyl)-1H-quinazoline-2,4-dione
- 3-(pyridin-4-ylmethyl)-1H-quinazoline-2,4-dione
- 3-(pyridin-3-ylmethyl)-1H-quinazoline-4-one
Uniqueness: 3-(pyridin-3-ylmethyl)-1H-quinazoline-2,4-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
3-(pyridin-3-ylmethyl)-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-13-11-5-1-2-6-12(11)16-14(19)17(13)9-10-4-3-7-15-8-10/h1-8H,9H2,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVMIAVCBKALIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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